Synthesis Methods
The synthesis of 3-epi-25-hydroxy Vitamin D2 can occur through several pathways:
Parameters such as temperature, pH, and reaction time can significantly influence the yield and purity of the synthesized product.
Structural Characteristics
The molecular formula for 3-epi-25-hydroxy Vitamin D2 is C27H44O2. Its structure consists of a steroid nucleus with a hydroxyl group at the 25th carbon and an epimeric configuration at the 3rd carbon.
Key structural features include:
The stereochemistry at C3 distinguishes it from its non-epimeric counterpart, affecting its binding affinity to vitamin D receptors.
Reactivity and Interactions
3-epi-25-hydroxy Vitamin D2 participates in several chemical reactions:
Biological Activity and Functionality
The mechanism of action for 3-epi-25-hydroxy Vitamin D2 involves:
Properties Overview
Analytical methods such as liquid chromatography-tandem mass spectrometry are commonly used for quantifying this compound in biological samples due to their sensitivity and specificity.
Scientific Applications
3-epi-25-hydroxy Vitamin D2 has several applications in research and clinical settings:
Vitamin D metabolism involves sequential hydroxylation steps catalyzed by cytochrome P450 (CYP) enzymes. Vitamin D₂ (ergocalciferol), derived from plant ergosterol, undergoes 25-hydroxylation primarily in the liver by CYP2R1, forming 25-hydroxyvitamin D₂ (25OHD₂). This metabolite serves as the major circulating biomarker for vitamin D status. Subsequent 1α-hydroxylation by CYP27B1 in kidneys yields the biologically active hormone 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂), which binds the vitamin D receptor (VDR) to regulate calcium homeostasis and gene expression [2] [8].
A key divergence in this pathway is the epimerization at the C3 carbon of the A-ring, generating 3-epi-25-hydroxyvitamin D₂ (3-epi-25OHD₂). Unlike enzymatic hydroxylations, epimerization is a stereochemical inversion that significantly alters the molecule’s three-dimensional conformation. While vitamin D₃ metabolites are more extensively studied, vitamin D₂ undergoes analogous epimerization, producing 3-epi-25OHD₂ as a physiologically relevant isomer [8]. Both 25OHD₂ and its epimer are substrates for CYP24A1, initiating side-chain oxidation and catabolism [2].
Table 1: Key Enzymes in Vitamin D₂ Metabolism
Enzyme | Location | Function | Substrate Specificity |
---|---|---|---|
CYP2R1 | Liver microsomes | 25-hydroxylation | D₂, D₃ (similar kinetics) |
CYP27B1 | Kidney mitochondria | 1α-hydroxylation | 25OHD₂, 25OHD₃ |
CYP24A1 | Multiple tissues | 24-hydroxylation (catabolic) | 25OHD₂, 3-epi-25OHD₂, 1,25(OH)₂D₂ |
C3-epimerase* | Not fully identified | C3 epimer formation | 25OHD₂, 1,25(OH)₂D₂ |
Note: The enzyme(s) responsible for C3-epimerization remain uncharacterized but are hypothesized to act in target tissues like keratinocytes [8].
The structural distinction between 25OHD₂ and 3-epi-25OHD₂ lies in the axial-to-equatorial inversion of the hydroxyl group at carbon C3 (Figure 1). This subtle change alters the A-ring conformation, which is critical for binding to vitamin D-binding protein (DBP) and the VDR. The epimer’s hydroxyl group adopts an equatorial orientation, contrasting with the axial orientation in canonical 25OHD₂ [1] [8].
Table 2: Structural and Functional Comparison of 25OHD₂ and 3-epi-25OHD₂
Property | 25OHD₂ | 3-epi-25OHD₂ |
---|---|---|
IUPAC Name | (3S,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol |
C3-OH Configuration | β (axial) | α (equatorial) |
Molecular Formula | C₂₈H₄₄O₂ | C₂₈H₄₄O₂ |
InChI Key | KJKIIUAXZGLUND-FOZBYKFWSA-N | KJKIIUAXZGLUND-HUZBUTGXSA-N* |
VDR Binding Affinity | High (precursor to active form) | Very low (<3% vs. 1,25(OH)₂D₃) |
DBP Binding Affinity | High | Moderate (~46% of 25OHD₃) |
Metabolic Fate | 1α-hydroxylation → activation | 24-hydroxylation → degradation |
Note: *InChI Key reflects stereochemical differences. The C3-epimer’s InChI Key varies slightly due to R-configuration [1] [8].
Functionally, 3-epi-25OHD₂ exhibits reduced hormonal potency. While it can be 1α-hydroxylated to 3-epi-1,25(OH)₂D₂, this metabolite demonstrates ~10-fold lower VDR transactivation activity compared to calcitriol. Crucially, it shows preferential binding to nuclear receptors over membrane-associated receptors, potentially explaining its attenuated calcemic effects [8]. In vitro studies indicate 3-epi-1,25(OH)₂D₂ suppresses parathyroid hormone (PTH) secretion but poorly stimulates intestinal calcium transport [3] [8].
The existence of vitamin D epimers was first hinted at in the 1990s when liquid chromatography-mass spectrometry (LC-MS/MS) analyses revealed co-eluting peaks in infant sera that interfered with 25OHD quantitation. In 2011, Singh et al. identified these peaks as C3-epimers using advanced chromatographic techniques. This discovery coincided with growing recognition that immunoassays and early LC-MS/MS methods inaccurately quantified 25OHD by failing to resolve epimeric forms [3] [8].
3-epi-25OHD₂’s clinical significance stems from three key aspects:
Table 3: Prevalence of 3-epi-25OHD Across Age Groups
Age Group | Median 3-epi-25OHD | % Contribution to Total 25OHD | Key Influencing Factors |
---|---|---|---|
Preterm Infants (<34 wks) | Up to 55 nmol/L | ≤55% | Hepatic immaturity, high vitamin D supplementation |
Term Infants (0–3 mos) | 16.5 nmol/L | 15–36% | Vitamin D supplementation dose |
Adults (18+ yrs) | 8.25 nmol/L | ≤10% | Declining epimerization activity |
Elderly (>70 yrs) | 5.1 nmol/L | ~5% | Age-related metabolic changes |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1